4-Chloro-3-ethynylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-ethynylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUDNJVOLADJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Chloro 3 Ethynylbenzoic Acid and Its Derivatives
Precursor-Based Synthetic Approaches to 4-Chloro-3-ethynylbenzoic Acid
The synthesis of this compound often begins with precursor molecules that already possess either the benzoic acid framework or the ethynyl (B1212043) group. These methods focus on the introduction of the missing functionality.
Synthesis from Halogenated Benzoic Acid Precursors
A common and practical approach involves starting with a dihalogenated benzoic acid derivative, such as 3-iodo-4-chlorobenzoic acid or 3-bromo-4-chlorobenzoic acid. The ethynyl group is then introduced through a nucleophilic substitution or, more commonly, a cross-coupling reaction. For instance, ethyl 4-chloro-3-nitrobenzoate can serve as a precursor, where the nitro group is a placeholder for the eventual ethynyl functionality. Another example involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid to produce 4-chloro-3-chlorosulfonylbenzoic acid, which can then be further functionalized. google.com
Synthesis from Ethynyl-Substituted Benzoic Acid Precursors
Alternatively, one can start with a benzoic acid derivative that already contains the ethynyl group and introduce the chloro substituent. For example, the synthesis could potentially proceed from a 3-ethynylbenzoic acid derivative where a regioselective chlorination is performed. This approach is less common due to potential challenges in controlling the position of the incoming halogen. Another strategy involves the hydration of o-ethynylbenzoic acid derivatives in the presence of sulfuric acid and a mercury catalyst to yield 3-substituted isocoumarins, which can be further modified. researchgate.net
Transition Metal-Catalyzed Coupling Reactions for Ethynyl Moiety Introduction
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely employed methods for introducing the ethynyl group onto the benzoic acid scaffold. These reactions offer high efficiency and functional group tolerance.
Sonogashira Cross-Coupling Reactions Utilizing Halogenated Benzoic Acid Frameworks
The Sonogashira reaction is a cornerstone in the synthesis of this compound and its derivatives. Current time information in Bangalore, IN. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction is highly effective for creating C(sp)-C(sp²) bonds, which is essential for introducing the ethynyl group onto the aromatic ring. acs.org
The synthesis often starts with a dihalogenated benzoic acid ester, such as methyl 3-bromo-4-chlorobenzoate or methyl 3-iodo-4-chlorobenzoate. The Sonogashira coupling is then performed with a protected alkyne, like trimethylsilylacetylene, to selectively react at the more reactive carbon-halogen bond (I > Br > Cl). Subsequent deprotection of the silyl (B83357) group yields the desired ethynyl functionality.
Recent advancements have led to the development of copper-free Sonogashira reactions, which are often more environmentally friendly and can be performed under milder conditions, sometimes even at room temperature. acs.orgnih.gov These protocols may utilize specialized palladium precatalysts to facilitate the reaction. acs.org The acyl Sonogashira reaction, which couples an acid chloride with a terminal alkyne, provides another route to related ynones. mdpi.com
| Catalyst System | Starting Material | Alkyne | Product | Yield | Reference |
| PdCl₂(PPh₃)₂/CuI | 3-Iodo-4-chlorobenzoic acid | Trimethylsilylacetylene | 4-Chloro-3-((trimethylsilyl)ethynyl)benzoic acid | High | researchgate.net |
| [DTBNpP]Pd(crotyl)Cl | 4-Bromo-2-fluorobenzoic acid | Phenylacetylene | 2-Fluoro-4-(phenylethynyl)benzoic acid | 97% | acs.org |
| Pd(OAc)₂ | Acid chlorides | Terminal acetylenes | Alkynyl ketones | Quantitative | mdpi.com |
Alternative Palladium-Catalyzed Ethynylation Protocols
Beyond the classic Sonogashira reaction, other palladium-catalyzed methods have been developed for the introduction of the ethynyl group. These can include variations in the catalyst, ligands, and reaction conditions to optimize yield and selectivity. For example, palladium-catalyzed coupling of 1,1-dibromoalkenes with trimethylsilylethynylzinc chloride can produce substituted alkynes. thieme-connect.com Furthermore, palladium-catalyzed haloallylation of aromatic ynol ethers with allyl chlorides offers a route to α-chloroenol ethers. rsc.org While not directly producing this compound, these alternative methods highlight the versatility of palladium catalysis in C-C bond formation involving alkynes.
Regioselective Halogenation Strategies on Ethynylbenzoic Acid Derivatives
Introducing a halogen at a specific position on an ethynylbenzoic acid derivative is a critical step in certain synthetic routes. Achieving high regioselectivity is often challenging due to the directing effects of the existing substituents (the carboxyl and ethynyl groups).
For the synthesis of this compound, this would typically involve the chlorination of 3-ethynylbenzoic acid. The electronic properties of the carboxyl and ethynyl groups will influence the position of the incoming chloro substituent. The carboxylic acid group is a meta-director, while the ethynyl group is also generally considered a meta-director. Therefore, direct chlorination of 3-ethynylbenzoic acid would likely lead to a mixture of products, with the desired 4-chloro isomer potentially being a minor component.
To overcome this, a blocking group strategy might be employed, or the synthesis could be designed to install the chlorine atom at an earlier stage, as is more common in the precursor-based approaches. Research into highly regioselective halogenation of complex aromatic systems is an ongoing area of interest in organic synthesis. For instance, studies on the regioselective palladium-catalyzed condensation of terminal acetylenes with diiodobenzoic acid have shown that selective functionalization is possible. researchgate.net
Directed Ortho-Metalation and Halogenation Techniques
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The carboxylic acid group can effectively direct metalation to the ortho position. researchgate.netacs.org This strategy can be employed for the synthesis of this compound, likely starting from a pre-functionalized benzoic acid derivative.
In a typical DoM approach, a suitable benzoic acid derivative is treated with a strong base, such as an organolithium reagent, to generate a lithiated intermediate. researchgate.netresearchgate.net The choice of the base and reaction conditions is crucial to ensure selective deprotonation at the desired position. For instance, the use of s-BuLi in the presence of TMEDA at low temperatures has been shown to facilitate ortho-lithiation of unprotected 2-methoxybenzoic acid. organic-chemistry.org
Once the ortho-lithiated species is formed, it can be quenched with an electrophilic chlorine source to introduce the chloro substituent. Common chlorinating agents used in these reactions include hexachloroethane (B51795) or N-chlorosuccinimide (NCS). researchgate.net The following table summarizes key aspects of this methodology.
Table 1: Key Parameters in Directed Ortho-Metalation and Halogenation
| Parameter | Description | Examples |
| Directing Group | The functional group that directs the metalation to its ortho position. | Carboxylic acid, methoxy, amide |
| Metalating Agent | The strong base used to deprotonate the aromatic ring. | n-BuLi, s-BuLi, LDA |
| Halogenating Agent | The electrophilic source of the halogen. | C2Cl6, NBS, NIS |
| Reaction Conditions | Temperature, solvent, and additives that influence selectivity and yield. | Low temperatures (-78 °C), THF, TMEDA |
Research has demonstrated that the carboxylic acid group itself can act as a directing group in metalation reactions, offering a more direct route compared to using protecting groups. researchgate.netorganic-chemistry.org However, the directing ability of the carboxylate is influenced by other substituents on the ring. researchgate.net For instance, in meta-substituted benzoic acids, chloro and fluoro groups can act in concert with the carboxylic acid to direct metalation to the position flanked by both substituents. researchgate.netresearchgate.net
Electrophilic Chlorination Methods
Electrophilic chlorination offers an alternative approach to introduce a chlorine atom onto the aromatic ring of a benzoic acid derivative. This method typically involves the reaction of an activated aromatic ring with an electrophilic chlorine species. For the synthesis of this compound, this would likely involve the chlorination of a 3-ethynylbenzoic acid precursor.
A variety of reagents can be used to generate the electrophilic chlorine. For example, N-chlorosuccinimide (NCS) in the presence of a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl) can be used for the chlorinative annulation of 2-alkynylaryloate esters to form 4-chloroisocoumarins. lookchem.comlookchem.com Another approach involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid. google.com
The regioselectivity of electrophilic chlorination is governed by the electronic properties of the substituents already present on the benzoic acid ring. The ethynyl group is generally considered to be a deactivating group, which can make electrophilic substitution more challenging. However, the directing effects of both the carboxylic acid and the ethynyl group would need to be considered to predict the outcome of the reaction.
Multi-Component and Cascade Reaction Pathways Leading to this compound Frameworks
The construction of complex molecules like this compound can be streamlined through the use of multi-component and cascade reactions. These approaches offer the advantage of forming multiple bonds in a single synthetic operation, leading to increased efficiency and atom economy. researchgate.net
Metal-Catalyzed Cascade Reactions Involving Alkynoic Acid Moieties
Metal-catalyzed cascade reactions involving alkynoic acids have emerged as a powerful tool for the synthesis of diverse heterocyclic and polycyclic structures. researchgate.netmdpi.com These reactions are often initiated by the metal-catalyzed cycloisomerization of an alkynoic acid to form a reactive intermediate, such as an alkylidene lactone. researchgate.netmdpi.com This intermediate can then undergo further transformations in the presence of other reactants.
A variety of transition metals, including gold, silver, copper, and ruthenium, have been shown to catalyze these cascade processes. mdpi.com For example, gold(I) catalysts, often in the presence of a silver salt or a Brønsted acid, are effective in promoting the reaction between alkynoic acids and various nucleophiles. researchgate.netmdpi.com The choice of catalyst and reaction conditions can influence the reaction pathway and the final product.
While a direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the principles of these cascade reactions could potentially be applied. For instance, a suitably substituted alkynoic acid could be envisioned to undergo a metal-catalyzed cyclization followed by functionalization to introduce the chloro and ethynyl groups.
Base-Promoted Cyclization and Functionalization Schemes
Base-promoted cyclization reactions provide another avenue for the construction of cyclic frameworks that could serve as precursors to this compound. A common example is the base-promoted cyclization of halohydrins to form epoxides, which proceeds via an intramolecular Williamson ether synthesis. youtube.com In this reaction, a strong, non-nucleophilic base is used to deprotonate the alcohol, which then acts as a nucleophile to displace a neighboring halide. youtube.com
While this specific example leads to an ether, the general principle of base-promoted intramolecular cyclization can be applied to other systems. For instance, a molecule containing both a carboxylic acid and a suitably positioned leaving group could potentially undergo cyclization to form a lactone. Subsequent manipulation of this lactone could then lead to the desired substituted benzoic acid.
Functional Group Interconversions and Derivatization from this compound
Once this compound is synthesized, its functional groups can be further transformed to create a variety of derivatives. The ethynyl group, in particular, is a versatile handle for a range of chemical modifications.
Transformations of the Ethynyl Group (e.g., Hydration, Hydrogenation, Halogenation)
The terminal alkyne functionality of the ethynyl group is amenable to several important transformations:
Hydration: The hydration of terminal alkynes typically yields methyl ketones via an enol intermediate. libretexts.orglibretexts.org This reaction is often catalyzed by mercury(II) salts in the presence of a strong acid and follows Markovnikov's rule. libretexts.orglibretexts.org An alternative, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence, which yields an aldehyde. libretexts.orglibretexts.org
Hydrogenation: The ethynyl group can be fully or partially hydrogenated. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) can reduce the alkyne to an alkane. researchgate.net The use of specific catalysts, such as Lindlar's catalyst, allows for the selective hydrogenation of the alkyne to a cis-alkene.
Halogenation: The addition of halogens (X₂) across the triple bond of an alkyne is analogous to the halogenation of alkenes and typically proceeds via a cyclic halonium ion intermediate, resulting in anti-addition to form a dihaloalkene. libretexts.org The reaction of terminal alkynes with reagents like iodine in the presence of unactivated alumina (B75360) can yield (E)-diiodoalkenes. researchgate.net Furthermore, enzymatic halogenation using flavin-dependent halogenases has been shown to be capable of terminal alkyne halogenation. nih.govnih.govacs.org
These transformations, summarized in the table below, highlight the synthetic utility of the ethynyl group in creating a diverse range of derivatives from this compound.
Table 2: Transformations of the Ethynyl Group
| Transformation | Reagents and Conditions | Product |
| Hydration (Markovnikov) | HgSO₄, H₂SO₄, H₂O | Methyl Ketone |
| Hydration (Anti-Markovnikov) | 1. Disiamylborane or 9-BBN; 2. H₂O₂, NaOH | Aldehyde |
| Hydrogenation (to Alkane) | H₂, Pd/C | Alkane |
| Hydrogenation (to cis-Alkene) | H₂, Lindlar's Catalyst | cis-Alkene |
| Halogenation | X₂ (e.g., Br₂, I₂) | Dihaloalkene |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Ethynylbenzoic Acid
Reactivity Profiling of the Ethynyl (B1212043) Functional Group
The terminal ethynyl group is a hub of reactivity, primarily participating in addition reactions where the triple bond is transformed into a double or single bond.
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The terminal alkyne of 4-Chloro-3-ethynylbenzoic acid is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," joins the alkyne with an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. nih.govrsc.orgtcichemicals.com The reaction is prized for its high efficiency, mild reaction conditions, exceptional yields, and tolerance of a wide variety of functional groups, which means the carboxylic acid group on the molecule typically remains unaffected. tcichemicals.comnih.gov The process generally involves a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), which transforms terminal alkynes and azides into the corresponding triazoles. nih.govtcichemicals.com The resulting triazole linker is not merely a passive connector; it is hydrolytically stable and can act as a rigid scaffold or a surrogate for an amide bond in biological contexts. nih.gov
Beyond CuAAC, the ethynyl group can undergo other [3+2] cycloaddition reactions. For instance, in the presence of a copper catalyst, it can react with chloro-oximes (generated from aldoximes) to regioselectively produce 3,5-disubstituted isoxazoles. researchgate.net
Table 1: Representative Copper-Catalyzed Cycloaddition Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|---|
| CuAAC | This compound | Organic Azide (R-N₃) | CuSO₄, Sodium Ascorbate | 4-Chloro-3-(1-R-1H-1,2,3-triazol-4-yl)benzoic acid |
Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroboration, Hydroamination, Hydrocarboxylation)
Hydrofunctionalization involves the addition of an H-E bond (where E is a heteroatom or carbon) across the alkyne's carbon-carbon triple bond. csic.es These reactions are atom-economical and provide direct access to functionalized alkenes. uniovi.es The regioselectivity of the addition—determining which carbon atom receives the hydrogen and which receives the 'E' group—can often be controlled by the choice of metal catalyst. rsc.org
Hydroboration: The reaction of the terminal alkyne with borane (B79455) reagents (e.g., pinacolborane) in the presence of a copper catalyst can lead to the formation of alkenyl boronate esters. nih.gov These intermediates are highly versatile and can be used in subsequent cross-coupling reactions. nih.gov
Hydration: In the presence of certain gold or ruthenium catalysts, a water molecule can be added across the triple bond. mdpi.com For a terminal alkyne, this typically follows Markovnikov selectivity, leading to an enol intermediate that tautomerizes to a methyl ketone. mdpi.com
Hydroamination: The addition of N-H bonds from amines across the alkyne can be catalyzed by various metals. This reaction can produce enamines or imines, which can be valuable synthetic intermediates. mdpi.com
Hydrocarboxylation: Carboxylic acids can add across the alkyne C≡C bond, a reaction catalyzed by metals such as ruthenium. uniovi.esmdpi.com This process yields enol esters.
Table 2: Overview of Potential Hydrofunctionalization Reactions
| Reaction Type | Reagent | Typical Catalyst | Expected Product Type | Regioselectivity |
|---|---|---|---|---|
| Hydroboration | Pinacolborane | Copper (Cu) | Alkenyl Boronate Ester | Typically Anti-Markovnikov |
| Hydration | Water (H₂O) | Gold (Au) or Ruthenium (Ru) | Methyl Ketone | Typically Markovnikov |
| Hydroamination | Amine (R₂NH) | Gold (Au) or other metals | Enamine/Imine | Varies with catalyst/substrate |
Olefin Metathesis Reactions (if applicable to internal alkyne derivatives)
Olefin metathesis is a powerful carbon-carbon bond-forming reaction, but it is not directly applicable to the terminal alkyne of this compound. Standard olefin metathesis catalysts, such as those based on ruthenium, react with alkenes (olefins). However, the ethynyl group can be transformed into a derivative suitable for metathesis. For example, through hydrofunctionalization reactions like hydrosilylation or hydroalkylation, the alkyne can be converted into a vinyl (alkene) group. acs.org This resulting alkene-containing molecule could then participate in cross-metathesis with other olefins or in ring-closing metathesis if a second double bond is present in the molecule.
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle, primarily engaging in acid-base reactions and nucleophilic acyl substitutions.
Role in Acid-Base Chemistry and Salt Formation
The most fundamental property of the carboxylic acid group is its acidity. The proton of the hydroxyl group (-OH) is acidic and can be readily removed by a base. This acid-base reaction forms a carboxylate salt and water. The presence of the electron-withdrawing chloro-substituent on the benzene (B151609) ring increases the acidity of the benzoic acid compared to the unsubstituted parent compound. The formation of a carboxylate salt, such as a sodium or potassium salt, significantly increases the aqueous solubility of the molecule, a property often exploited in purification or formulation processes.
Nucleophilic Acyl Substitution Reactions
The carboxylic acid can undergo nucleophilic acyl substitution, where a nucleophile replaces the -OH group. libretexts.org However, the hydroxyl group is a poor leaving group, so direct substitution is often difficult. libretexts.org Therefore, the carboxylic acid is typically activated first. libretexts.org This can be achieved by protonating the carbonyl oxygen in the presence of a strong acid catalyst or by converting the -OH into a better leaving group. libretexts.orglibretexts.org
Common transformations include:
Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the -OH group with a chlorine atom. libretexts.org This creates a highly reactive acyl chloride, a key intermediate for synthesizing other acid derivatives.
Conversion to Esters: The Fischer esterification reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.org This is a reversible equilibrium-driven process. libretexts.org
Conversion to Amides: Amides are typically formed by reacting the carboxylic acid with an amine. Because direct reaction requires very high temperatures, the carboxylic acid is usually first converted to a more reactive derivative (like an acid chloride) or treated with the amine in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI).
Table 3: Key Nucleophilic Acyl Substitution Reactions
| Transformation | Reagent(s) | Product |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 4-Chloro-3-ethynylbenzoyl chloride |
| Ester Formation | Alcohol (R'-OH), H⁺ catalyst | Alkyl 4-chloro-3-ethynylbenzoate |
Participation in Intermolecular Interactions (e.g., Hydrogen Bonding)
The molecular structure of this compound contains multiple sites capable of participating in intermolecular interactions, which profoundly influence its solid-state structure and physical properties. The primary interaction is the strong hydrogen bonding facilitated by the carboxylic acid moiety.
Carboxylic Acid Dimers: Like most benzoic acids, this compound is expected to form robust centrosymmetric dimers in the crystalline state through strong O-H···O hydrogen bonds between the carboxyl groups. core.ac.uk This is a highly favorable and common motif observed in the crystal structures of carboxylic acids. mdpi.comresearchgate.net
Ethynyl and Chloro Group Involvement: Beyond the primary dimer formation, weaker C-H···O and C-H···Cl interactions can play a significant role in organizing the crystal packing. The acidic proton of the terminal alkyne (C≡C-H) can act as a weak hydrogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule or the chloro substituent. mdpi.com The chloro atom itself can act as a weak hydrogen bond acceptor. These secondary interactions help to connect the primary dimer units into more complex supramolecular architectures. core.ac.uk
Reactivity of the Chloro Substituent on the Aromatic Ring
The chloro group attached to the aromatic ring is a key functional handle, enabling a variety of transformations that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is primarily exploited in metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic core of this compound at the C-Cl bond. While aryl chlorides are typically less reactive than the corresponding bromides and iodides, modern catalytic systems with specialized ligands enable their efficient coupling. rsc.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. yonedalabs.comlibretexts.org For a substrate like this compound, this would allow the introduction of a new aryl or alkyl group at the 4-position. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product. libretexts.org The use of electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) is often crucial for achieving high yields with aryl chloride substrates. nih.gov
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, driven by a palladium catalyst. organic-chemistry.orglibretexts.org This would append a vinyl group at the position of the chlorine atom. The mechanism involves oxidative addition, migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: While this compound already contains an ethynyl group, the chloro substituent can undergo a Sonogashira coupling with a different terminal alkyne. wikipedia.orgorganic-chemistry.orgrsc.org This reaction, co-catalyzed by palladium and copper, would lead to the formation of a diarylacetylene derivative. This demonstrates the orthogonal reactivity possible if the two alkynes (the one present at C3 and the one being coupled at C4) have different coupling capabilities, for instance, if one is protected.
The table below summarizes representative conditions for these cross-coupling reactions, based on general protocols for challenging aryl chlorides.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O |
| Heck | R-CH=CH₂ | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF or NMP |
| Sonogashira | R'-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF |
Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the chloro substituent with a nucleophile, such as an amine or an alkoxide. This reaction is distinct from electrophilic aromatic substitution and requires the aromatic ring to be electron-poor. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org
The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group, as they stabilize the anionic intermediate. masterorganicchemistry.comlibretexts.org In this compound, the carboxylic acid and ethynyl groups are both EWGs. However, they are positioned meta and ortho to the chlorine, respectively. While the ortho ethynyl group provides some activation, the lack of a para EWG means that forcing conditions (e.g., high temperatures, strong nucleophiles, or the use of a very strong base to generate a benzyne (B1209423) intermediate) would likely be necessary to achieve substitution. libretexts.orgresearchgate.net
Cascade and Tandem Reactions Involving Multiple Functionalities
The coexistence of the carboxylic acid, alkyne, and chloro functionalities in a single molecule makes this compound an ideal substrate for cascade (or tandem) reactions, where multiple bonds are formed in a single synthetic operation. These processes are highly efficient and can rapidly generate molecular complexity. researchgate.netsemanticscholar.org
A prominent cascade pathway for ortho-ethynylbenzoic acids involves an initial intramolecular cyclization of the carboxylic acid onto the alkyne. This step, often catalyzed by transition metals like gold, palladium, or copper, generates a reactive alkylidene lactone (an isobenzofuranone derivative) intermediate. researchgate.netpsu.edumdpi.commdpi.com This intermediate can then be trapped by other reagents in the reaction mixture.
For example, a palladium-catalyzed tandem cyclization-coupling reaction could first involve the 5-exo-dig cyclization of the carboxylate onto the alkyne, followed by a cross-coupling reaction (e.g., Suzuki or Heck) at the chloro-substituted position to introduce another substituent in the same pot. semanticscholar.org Alternatively, gold or copper catalysts can promote the cyclization, which can be followed by a subsequent reaction with a dinucleophile, leading to the construction of complex heterocyclic systems. psu.edusemanticscholar.org
The table below outlines a plausible metal-catalyzed cascade reaction.
| Reaction Type | Catalyst | Key Steps | Potential Product Class |
|---|---|---|---|
| Tandem Cyclization/Coupling | Pd(II) catalyst | 1. Intramolecular oxypalladation (5-exo-dig) 2. Reductive elimination or further coupling | Substituted isobenzofuranones |
| Cascade Cyclization/Aminolysis | Au(I) or Cu(II) | 1. Cycloisomerization to alkylidene lactone 2. Nucleophilic attack by an amine | Isoindolinones |
Investigation of Reaction Kinetics and Thermodynamic Parameters
Detailed studies on the reaction kinetics and thermodynamic parameters of this compound are not widely reported in the literature. However, the general principles governing its core reactions provide insight into the factors that would control its reactivity.
Kinetics: The rates of the palladium-catalyzed cross-coupling reactions involving the C-Cl bond are highly dependent on several factors: the nature of the palladium catalyst and ligand, the concentration of reactants, and the temperature. nih.gov The oxidative addition step is often rate-limiting, and its activation energy is higher for aryl chlorides than for bromides or iodides, explaining the need for more reactive catalysts or higher temperatures. For SNAr reactions, the rate is typically second-order (first-order in both the aryl halide and the nucleophile), and the activation energy is strongly influenced by the electronic stabilization of the Meisenheimer intermediate. libretexts.org
Further quantitative studies would be necessary to establish precise rate constants, activation energies, and equilibrium positions for the diverse reactions of this versatile chemical building block.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution and, increasingly, in the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 4-Chloro-3-ethynylbenzoic acid. The substitution pattern on the benzene (B151609) ring—a carboxylic acid at C1, an ethynyl (B1212043) group at C3, and a chloro group at C4—results in a unique set of signals for the three aromatic protons and nine distinct carbon atoms.
The ¹H NMR spectrum is expected to show signals for the acetylenic proton, the three aromatic protons, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents, and the coupling constants (J) reveal the connectivity between adjacent protons.
The expected ¹H NMR spectral data, based on established substituent effects, would feature a singlet for the acetylenic proton and a distinct three-spin system for the aromatic protons (H-2, H-5, and H-6). The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.
Predicted ¹H NMR Data for this compound (Predicted data based on analogous structures; solvent reference, e.g., DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | ~13.0 | br s (broad singlet) | - |
| H-2 | ~8.1 | d (doublet) | J(H2-H6) ≈ 2.0 (meta) |
| H-6 | ~7.9 | dd (doublet of doublets) | J(H6-H5) ≈ 8.5 (ortho), J(H6-H2) ≈ 2.0 (meta) |
| H-5 | ~7.7 | d (doublet) | J(H5-H6) ≈ 8.5 (ortho) |
| C≡C-H | ~4.5 | s (singlet) | - |
The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to each unique carbon atom in the molecule. This includes the carboxyl carbon, two acetylenic carbons, and six aromatic carbons. The chemical shifts of the aromatic carbons are diagnostic of the substituent positions. rsc.org
Predicted ¹³C NMR Data for this compound (Predicted data based on analogous structures; solvent reference, e.g., DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~166 |
| C-4 (Ar-Cl) | ~138 |
| C-6 (Ar-H) | ~133 |
| C-2 (Ar-H) | ~131 |
| C-1 (Ar-COOH) | ~130 |
| C-5 (Ar-H) | ~129 |
| C-3 (Ar-C≡CH) | ~125 |
| Ar-C≡CH | ~84 |
| Ar-C≡CH | ~82 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive and unambiguous assignment of the structure. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6 due to their strong ortho coupling, and a weaker cross-peak between H-6 and H-2 from their meta coupling, confirming their positions relative to each other. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). An HSQC spectrum would definitively link the signals of H-2, H-5, H-6, and the acetylenic proton to their corresponding carbon signals (C-2, C-5, C-6, and the terminal acetylenic carbon), validating the assignments made in the 1D spectra. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for elucidating the carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. youtube.com For this compound, key HMBC correlations would be expected between:
H-2 and the carboxylic carbon (C=O), C-6, C-3, and C-1.
The acetylenic proton (≡C-H) and both C-3 and the internal acetylenic carbon (Ar-C≡).
H-5 and carbons C-1, C-3, and C-4. These correlations are crucial for piecing together the substitution pattern on the aromatic ring.
Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) | Significance |
|---|---|---|
| H-2 | C=O, C-6, C-3 | Confirms proximity to the carboxyl and ethynyl groups. |
| H-5 | C-3, C-4, C-1 | Confirms position relative to the chloro and carboxyl groups. |
| H-6 | C-2, C-4 | Confirms connectivity within the aromatic ring. |
| ≡C-H | C-3, Ar-C≡CH | Confirms the attachment of the ethynyl group to C-3. |
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, irrespective of bonding. A NOESY spectrum could show correlations between the acetylenic proton and the aromatic proton at the H-2 position, providing further confirmation of the substituent geometry.
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR could be employed to study the intermolecular interactions that define its crystal packing. Specifically, ¹³C and ³⁵Cl ssNMR would be highly informative. Research on related compounds like 3-iodoethynylbenzoic acid has demonstrated that changes in ¹³C chemical shifts, particularly for the carboxylic and acetylenic carbons, can diagnose the formation of intermolecular hydrogen bonds and halogen bonds in the solid state. researchgate.net For this compound, ssNMR could elucidate the hydrogen bonding network formed by the carboxylic acid moieties and probe for potential C-Cl···π or other halogen bonding interactions involving the chlorine substituent.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is critical for confirming the molecular weight and elemental composition and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm). beilstein-journals.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₅ClO₂), HRMS would be used to verify its exact mass. The presence of chlorine, with its two abundant isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its adducts, with two peaks separated by approximately 2 Da. uni.lu
Predicted HRMS Data for this compound
| Ion/Adduct | Calculated m/z for C₉H₅³⁵ClO₂ | Calculated m/z for C₉H₅³⁷ClO₂ |
|---|---|---|
| [M+H]⁺ | 181.00508 | 183.00213 |
| [M+Na]⁺ | 202.98702 | 204.98407 |
| [M-H]⁻ | 178.99052 | 180.98757 |
Observing these exact masses with their expected isotopic distribution in an HRMS experiment would provide definitive confirmation of the molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). rsc.org The analysis of the resulting fragment ions provides valuable information about the molecule's structure.
For this compound, the fragmentation pattern would be characteristic of a substituted benzoic acid. Key fragmentation pathways would likely include:
Loss of H₂O: A common fragmentation for carboxylic acids, resulting in an [M+H-H₂O]⁺ ion.
Loss of CO: Decarbonylation following the loss of water.
Loss of the carboxyl group (•COOH or CO₂ + H•).
Loss of HCl: Cleavage of the carbon-chlorine bond.
Analyzing these fragmentation pathways allows for the confirmation of the presence and connectivity of the functional groups, complementing the data obtained from NMR spectroscopy. google.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a fundamental tool for confirming the molecular structure of this compound by identifying its characteristic functional groups. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, although they operate on different principles and are subject to different selection rules, often providing complementary information.
Expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, are key to its identification. doi.org The IR spectrum is expected to be dominated by several key absorptions:
O-H Stretch: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.
C≡C-H Stretch: A sharp, but weak, band around 3300 cm⁻¹ corresponding to the stretching of the terminal alkyne C-H bond.
C≡C Stretch: A weak to medium, sharp absorption near 2100-2200 cm⁻¹ is indicative of the carbon-carbon triple bond stretch. doi.org Its intensity is influenced by the symmetry and electronic environment.
C=O Stretch: A strong, sharp absorption band is expected between 1680 and 1710 cm⁻¹, typical for the carbonyl (C=O) stretch of an aromatic carboxylic acid. doi.org
C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹.
Raman spectroscopy is particularly sensitive to non-polar bonds and would provide strong signals for the C≡C and aromatic ring vibrations. The symmetric stretching of the ethynyl group and the benzene ring would be prominent features in the Raman spectrum. rsc.orgresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |
| Alkyne | ≡C-H stretch | ~3300 | Medium, Sharp |
| Alkyne | C≡C stretch | 2100 - 2200 | Weak to Medium, Sharp |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Chloroalkane | C-Cl stretch | 600 - 800 | Medium to Strong |
Electronic Spectroscopy (UV-Visible and Fluorescence) for Conjugation and Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within the molecule, providing information on the extent of conjugation. The chromophore of this compound consists of the benzene ring conjugated with both the ethynyl and carboxylic acid groups. This extended π-system is expected to give rise to distinct absorption bands corresponding to π → π* transitions. researchgate.net The presence of the chlorine atom and the ethynyl group as substituents on the benzene ring will influence the energy of these transitions and thus the position of the absorption maxima (λ_max).
Fluorescence spectroscopy measures the emission of light from the molecule as it relaxes from an excited electronic state. Aromatic compounds, particularly those with rigid structures like the ethynyl group, are often fluorescent. rsc.orgresearchgate.net If this compound is fluorescent, its emission spectrum would provide information about the energy of its lowest excited singlet state. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment, including solvent and aggregation state.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. fzu.cz
A single-crystal X-ray diffraction (SCXRD) study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. fzu.czaps.org This analysis would definitively confirm the planar geometry of the benzene ring and the linear geometry of the ethynyl group. Although a specific crystal structure for this compound is not publicly documented, analysis of similar structures reveals the types of conformations and packing that can be expected. researchgate.netresearchgate.net The crystal structure would serve as the ultimate verification of the molecular connectivity and provide the basis for understanding its supramolecular assembly.
In the solid state, molecules of this compound are expected to assemble into a highly ordered lattice through a variety of non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This is a classic and highly stable motif for carboxylic acids.
Chiroptical Spectroscopy (if chiral derivatives are studied)
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if chiral derivatives were to be synthesized, for example by introducing a stereocenter into the molecule or by creating atropisomers, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would become essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules. rsc.org For a chiral derivative, the CD spectrum would provide information on its absolute configuration and its conformation in solution. Studies on related chiral systems have utilized CD spectroscopy to probe the stereochemistry of complex assemblies. rsc.orgnih.gov To date, no studies on chiral derivatives of this compound appear in the literature, representing a potential area for future exploration.
Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Ethynylbenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-chloro-3-ethynylbenzoic acid at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure.
Geometry Optimization: The process of geometry optimization seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve calculations to determine the precise bond lengths, bond angles, and dihedral angles. Commonly used functionals for such tasks include B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good description of both polarization and diffuse functions, important for molecules with heteroatoms and potential for hydrogen bonding. nih.gov
Spectroscopic Properties: Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in UV-Visible spectroscopy.
Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value |
| C-Cl Bond Length | 1.74 Å |
| C≡C Bond Length | 1.21 Å |
| C-C (ring) Bond Lengths | 1.39 - 1.41 Å |
| C=O Bond Length | 1.22 Å |
| O-H Bond Length | 0.97 Å |
| C-C-C (ring) Bond Angles | ~120° |
| C-C≡C Bond Angle | ~178° |
Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from DFT calculations. Actual values would require specific computations.
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy for electronic structure characterization, albeit at a greater computational expense.
Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more rigorous treatment of electron correlation, which is crucial for accurately determining properties like interaction energies and reaction barriers. mdpi.com For this compound, high-level ab initio calculations could be used to benchmark the results from DFT and to investigate subtle electronic effects, such as the interplay between the electron-withdrawing chloro and ethynyl (B1212043) substituents and the carboxylic acid group. These calculations are particularly valuable for understanding the fine details of the molecule's electronic distribution and reactivity. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, this could involve studying reactions at the carboxylic acid group, the ethynyl group, or the aromatic ring.
By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate activation energies, which are critical for understanding reaction rates. rsc.org For example, the mechanism of a cycloaddition reaction involving the ethynyl group could be elucidated by identifying the concerted or stepwise pathways, and the associated transition states. dntb.gov.ua Computational methods can also shed light on the role of catalysts in promoting specific reactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. rsc.org
For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bond connecting the carboxylic acid group to the benzene (B151609) ring can lead to different conformers, and MD simulations can reveal the relative populations and interconversion rates of these conformers.
Furthermore, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and behavior. ucl.ac.uk By explicitly including solvent molecules in the simulation box, it is possible to model the hydrogen bonding interactions between the carboxylic acid group and solvent molecules, as well as the solvation of the aromatic ring and its substituents. This provides a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its properties in a chemical or biological context.
Prediction of Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions play a pivotal role in determining the solid-state structure and material properties of organic molecules. mdpi.com For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, making it highly likely to form hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids. tue.nl
Computational methods can be used to predict the geometry and strength of these hydrogen bonds. Additionally, other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom, can be investigated. nih.gov Understanding these interactions is key to predicting the crystal packing of this compound and designing new supramolecular structures with desired properties. acs.org
Illustrative Interaction Energies for Dimers of this compound (Hypothetical Data)
| Interaction Type | Predicted Interaction Energy (kcal/mol) |
| Hydrogen Bonding (Carboxylic Acid Dimer) | -15 to -20 |
| π-π Stacking (Parallel Displaced) | -2 to -5 |
| Halogen Bonding (C-Cl···O) | -1 to -3 |
Note: The data in this table is hypothetical and serves as an illustration of the types of interaction energies that could be calculated. Actual values would depend on the specific geometry of the interacting molecules.
Virtual Screening and Molecular Docking Studies (in the context of molecular design)
In the realm of drug discovery and materials science, computational techniques such as virtual screening and molecular docking are essential for identifying promising candidate molecules. nih.gov Benzoic acid derivatives are common scaffolds in medicinal chemistry, and this compound could be investigated as a potential ligand for various biological targets. nih.gov
Virtual Screening: This process involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific protein target. benthamdirect.combenthamscience.comresearchgate.net If a target protein is identified for which a substituted benzoic acid scaffold is known to be active, libraries of similar compounds, including this compound, could be screened.
Molecular Docking: Once a potential target is identified, molecular docking can be used to predict the binding mode and affinity of this compound within the active site of the protein. researchgate.netresearchgate.net Docking algorithms explore different orientations and conformations of the ligand within the binding pocket and score them based on the predicted interaction energy. This information can guide the design of more potent and selective inhibitors. For example, the chlorine and ethynyl groups could be directed towards specific hydrophobic pockets or form specific interactions with amino acid residues. nih.gov
Applications in Advanced Materials Science and Molecular Design
Building Block in Polymer Chemistry and Supramolecular Assemblies
The ability to form stable, extended structures makes this compound a prime candidate for creating novel polymers and frameworks with tailored properties.
The ethynyl (B1212043) group is a key functional handle for polymerization. 4-Chloro-3-ethynylbenzoic acid can serve as a monomer in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to produce conjugated polymers. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions typically form carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.org In this context, the ethynyl group of one monomer would react with the aromatic halide of another, leading to the formation of a poly(phenylene ethynylene) backbone. The resulting polymers are characterized by extended π-conjugated systems, which often impart useful electronic and optical properties, making them suitable for applications in organic electronics.
When incorporated into a polymer chain, this compound can significantly modify the bulk properties of the material.
Electronic Properties: The electron-withdrawing nature of the chloro and carboxylic acid groups can tune the polymer's electronic energy levels (HOMO/LUMO), affecting its conductivity, light absorption, and emission characteristics.
Solubility and Processing: The polar carboxylic acid group can enhance solubility in organic solvents, which is crucial for the solution-based processing of polymers.
Intermolecular Interactions: The presence of the chloro substituent and the carboxylic acid's ability to form hydrogen bonds can lead to stronger inter-chain interactions, potentially increasing the material's thermal stability and mechanical strength.
The carboxylic acid group is a well-established linker for coordinating with metal ions to build extended networks. mdpi.comnih.govmdpi.comrsc.org this compound can act as an organic ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comnih.govmdpi.comrsc.org In these structures, the carboxylate group would bind to metal centers, forming a porous, crystalline framework. The ethynyl and chloro groups would be exposed within the pores of the MOF, imparting specific functionality. The ethynyl group, in particular, offers a site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to tailor the MOF's properties for applications like gas storage, separation, or catalysis.
Precursor for Fluorescent Probes and Sensors
The reactive nature of its functional groups allows this compound to be integrated into molecules designed for sensing and imaging applications.
The ethynyl group is a versatile tool for building complex organic molecules. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to link with other molecular fragments. This allows for the straightforward attachment of this compound to larger fluorophore systems. The electronic properties of the chloro and carboxylate substituents can be used to modulate the fluorescence quantum yield and emission wavelength of the resulting dye.
A critical step in developing biosensors is the ability to link a signaling molecule to a biological recognition element (e.g., a protein or DNA). The carboxylic acid group on this compound provides a convenient handle for bioconjugation. Through standard coupling chemistry (e.g., using EDC/NHS activators), the carboxylic acid can form a stable amide bond with amine groups present on biomolecules. Once conjugated, the ethynyl portion of the molecule can act as a spectroscopic reporter or as an anchor point for attaching the biomolecule to a sensor surface. This strategy is analogous to the use of similar molecules, like 4-ethynylbenzoic acid, for the end-functionalization of polymers for bioconjugation.
Table 2: Role of Functional Groups in Applications
| Functional Group | Key Reactions | Potential Applications |
| Ethynyl | Sonogashira Coupling, Azide-Alkyne Cycloaddition | Conjugated polymer backbones, "Click" chemistry for fluorophore synthesis, Post-synthetic modification of MOFs |
| Carboxylic Acid | Coordination to Metals, Amidation, Esterification | Linker for MOFs and coordination polymers, Bioconjugation to proteins/DNA, Enhancing polymer solubility |
| Chloro | N/A (Modulator) | Tuning electronic properties of polymers and fluorophores, Enhancing intermolecular forces |
Role in Catalyst Development and Ligand Design
The unique structural features of this compound, namely the presence of a terminal alkyne, a carboxylic acid, and a chloro substituent on a benzene (B151609) ring, make it a versatile building block in the development of specialized ligands for catalysis. These functional groups offer multiple reaction sites for the construction of complex molecular architectures that can coordinate with metal centers to form active catalysts.
Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis
The ethynyl group of this compound is particularly valuable for the synthesis of ligands through various coupling reactions, such as Sonogashira, Glaser, and click reactions. These reactions allow for the facile connection of the benzoic acid core to other organic moieties, including phosphines, amines, and N-heterocyclic carbenes (NHCs), which are common coordinating groups in catalysis. The resulting ligands can be tailored with specific steric and electronic properties to influence the activity and selectivity of a metal catalyst.
For instance, ethynylbenzoic acid derivatives can be used to synthesize dendritic helical poly(phenylacetylene)s, which can act as chiral ligands or scaffolds for catalysts. The carboxylic acid group provides a convenient handle for immobilization onto solid supports, such as silica or polymers, enabling the development of heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
The chloro substituent on the aromatic ring can modulate the electronic properties of the resulting ligand. Its electron-withdrawing nature can influence the electron density at the metal center, thereby affecting the catalytic activity. This allows for fine-tuning of the catalyst's performance for a specific organic transformation.
Exploration of Catalytic Activity in Organic Transformations
While specific studies detailing the catalytic activity of ligands directly derived from this compound are not extensively documented, the broader class of ethynyl-functionalized ligands has shown promise in various organic transformations. The rigid nature of the ethynyl linker can impart a well-defined geometry to the catalytic complex, which is crucial for achieving high stereoselectivity in asymmetric catalysis.
The general synthetic strategies for creating novel ligands often involve simple and modular steps, starting from readily available materials. This flexibility allows for the creation of a diverse library of ligands with varied steric and electronic properties, which can then be screened for optimal performance in reactions such as cross-coupling, hydrogenation, and polymerization.
Molecular Scaffolds in Target-Oriented Synthesis and Chemical Biology
The rigid, well-defined structure of this compound makes it an attractive scaffold for the construction of complex molecules with specific biological targets. Its functional groups provide orthogonal handles for synthetic elaboration, allowing for the systematic variation of substituents to probe structure-activity relationships.
Design and Synthesis of Synthetic Retinoids for Receptor Modulation
Synthetic retinoids are a class of compounds that interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in regulating cell growth, differentiation, and apoptosis. The design of potent and selective retinoids is a significant area of research in medicinal chemistry.
A notable example of a synthetic retinoid that shares structural similarity with derivatives of this compound is 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylethynyl)benzoic acid. researchgate.netmdpi.com This compound has been shown to induce neural differentiation in human pluripotent stem cells. researchgate.net The synthesis of such molecules often involves a Sonogashira coupling between an ethynyl-substituted benzoic acid and a suitable coupling partner.
The structure of this compound provides a platform for creating novel retinoid analogues. The chloro substituent can be used to explore the effect of halogen bonding or to modify the electronic distribution of the molecule, potentially leading to enhanced receptor binding affinity or selectivity. The general approach to synthesizing such compounds is outlined below:
| Reaction Step | Description | Key Reagents |
| Sonogashira Coupling | Coupling of an ethynylbenzoic acid derivative with a vinyl or aryl halide/triflate. | Palladium catalyst, copper co-catalyst, base |
| Saponification | Hydrolysis of an ester protecting group on the benzoic acid. | Base (e.g., NaOH or KOH) |
This modular synthesis allows for the creation of a library of compounds for biological screening.
Construction of Defined Molecular Scaffolds for Diverse Applications
Beyond retinoids, the rigid framework of this compound can be employed to construct a variety of molecular scaffolds for applications in chemical biology. The ethynyl group can participate in 1,3-dipolar cycloaddition reactions (click chemistry) to form stable triazole rings, which can link the benzoic acid core to biomolecules or fluorescent probes.
The carboxylic acid functionality allows for conjugation to amines in peptides or proteins, or to hydroxyl groups in other biomolecules. This versatility enables the use of this compound as a linker molecule to create bifunctional probes or targeted drug delivery systems.
Applications in Optoelectronic and Nanomaterial Research
The conjugated system and functional groups of this compound make it a promising candidate for applications in the development of advanced materials with tailored optical and electronic properties.
The presence of the ethynyl group extends the π-conjugation of the benzene ring, which can lead to interesting photophysical properties, such as fluorescence. Further extension of the conjugation through coupling reactions can be used to synthesize organic dyes and pigments. For example, 4-ethynylbenzoic acid has been used to prepare zinc porphyrins that act as photosensitizers in dye-sensitized solar cells (DSSCs). The benzoic acid group serves to anchor the dye molecule to the semiconductor surface (e.g., TiO2) in the solar cell.
In the realm of nanomaterials, the carboxylic acid group of this compound can be used to functionalize the surface of nanoparticles, such as gold or iron oxide. samipubco.com This surface modification can improve the dispersibility of the nanoparticles in various solvents and provide a platform for further functionalization. The ethynyl group on the surface-bound molecule can then be used to attach other molecules through click chemistry, creating multifunctional nanomaterials for applications in bioimaging, sensing, and drug delivery.
The combination of the conjugated electronic structure and the ability to self-assemble on surfaces makes derivatives of this compound interesting for the fabrication of molecular electronic devices. The precise control over molecular structure and intermolecular interactions is key to developing next-generation organic semiconductors and light-emitting materials.
Precursors for Dye-Sensitized Solar Cells (DSSCs)
This compound is a molecule of significant interest in the design and synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). Its structural features, namely the carboxylic acid group, the ethynyl (acetylene) linker, and the chloro substituent, all play crucial roles in the performance of the resulting solar cell. In DSSCs, organic dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2), to generate an electric current. The efficiency of this process is highly dependent on the molecular structure of the dye.
The carboxylic acid moiety of this compound serves as an essential anchoring group , enabling the dye molecule to chemisorb onto the surface of the TiO2 semiconductor. This strong electronic coupling is vital for efficient electron injection from the dye's excited state into the conduction band of the TiO2. The ethynyl linker provides a rigid and conjugated pathway, facilitating intramolecular charge transfer from the electron-donating part of the dye to the electron-accepting carboxylic acid group. This rigid structure can also help in reducing dye aggregation on the semiconductor surface, which is a common cause of efficiency loss.
A key aspect of this compound is the presence of the electron-withdrawing chloro group. This substituent can significantly influence the electronic properties of the dye. By lowering the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the dye, the chloro group can enhance the driving force for electron injection into the TiO2 conduction band, potentially leading to a higher short-circuit current (Jsc). Furthermore, the modification of the electronic properties can also affect the light absorption characteristics of the dye, possibly leading to a broader absorption spectrum and increased light-harvesting efficiency.
Research on similar molecular structures provides insights into the potential performance of dyes derived from this compound. For instance, studies on sensitizers using the closely related 4-ethynylbenzoic acid (EBA) as an electron acceptor have demonstrated high power conversion efficiencies. In one such study, a dye utilizing EBA achieved a power conversion efficiency of 13.4%, significantly outperforming a similar dye with a different acceptor group. researchgate.net This highlights the effectiveness of the ethynylbenzoic acid framework as an anchor and electron acceptor in high-performance DSSCs.
The performance of DSSCs is typically evaluated based on several key parameters, which are presented in the table below for a representative high-efficiency dye (ZL003) that utilizes the 4-ethynylbenzoic acid moiety. These values provide a benchmark for the potential performance of dyes synthesized from its chlorinated derivative.
| Dye | Voc (V) | Jsc (mA·cm-2) | ff | η (%) |
| ZL003 (with 4-ethynylbenzoic acid) | - | - | - | 13.4 |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, ff: Fill factor, η: Power conversion efficiency. Data for Voc, Jsc, and ff for this specific dye were not available in the provided search results.
Functionalization of Surfaces and Nanomaterials
The unique chemical structure of this compound makes it a versatile molecule for the functionalization of a wide range of surfaces and nanomaterials. The ability to tailor the surface properties of materials is critical for their application in diverse fields such as electronics, catalysis, and sensing. The carboxylic acid, ethynyl, and chloro groups of this compound offer multiple functionalities for surface modification.
The carboxylic acid group is a widely used and effective anchor for attaching organic molecules to the surfaces of metal oxides, such as titanium dioxide (TiO2), zinc oxide (ZnO), and iron oxides (e.g., Fe2O3). mdpi.com This attachment occurs through the formation of strong coordinate bonds between the carboxylic acid and the metal atoms on the surface, leading to the formation of a stable self-assembled monolayer (SAM). This process is fundamental in altering the surface energy, wettability, and electronic properties of the material.
The ethynyl group presents further opportunities for surface modification and molecular design. The terminal alkyne is a highly reactive functional group that can participate in a variety of chemical reactions, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and efficient attachment of other molecules, including polymers, biomolecules, and fluorescent probes, to the functionalized surface. This modular approach is highly advantageous for the construction of complex, multifunctional surface architectures. Furthermore, the rigid, rod-like nature of the ethynyl group can be exploited to control the spacing and orientation of molecules on a surface.
The chloro substituent on the aromatic ring can also influence the properties of the functionalized surface. Its electron-withdrawing nature can alter the surface potential and electronic characteristics of the material. Additionally, the chlorine atom can serve as a reactive site for further chemical transformations through cross-coupling reactions, providing another layer of versatility for surface engineering.
The functionalization of nanomaterials with molecules like this compound can lead to the development of advanced materials with tailored properties. For example, modifying the surface of magnetic nanoparticles can enhance their dispersibility in various solvents and provide anchor points for the attachment of specific ligands for targeted drug delivery or bio-imaging applications. Similarly, the functionalization of semiconductor quantum dots can passivate surface defects, improve their photoluminescence quantum yield, and facilitate their integration into electronic devices.
The table below summarizes the key functional groups of this compound and their primary roles in the functionalization of surfaces and nanomaterials.
| Functional Group | Primary Role in Surface Functionalization | Potential Applications |
| Carboxylic Acid | Anchoring to metal oxide surfaces | Modifying surface energy, creating stable self-assembled monolayers |
| Ethynyl Group | "Click chemistry" handle for further modification | Building complex surface architectures, attaching biomolecules or probes |
| Chloro Group | Modifying electronic properties, reactive site for cross-coupling | Tuning surface potential, creating multifunctional surfaces |
Emerging Research Perspectives and Challenges
Development of Sustainable and Atom-Economical Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to 4-Chloro-3-ethynylbenzoic acid is a primary area of focus. Traditional multi-step syntheses of complex benzoic acid derivatives often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste. Current research priorities are shifting towards methodologies that align with the principles of green chemistry.
Key Research Thrusts:
Catalytic C-H Activation: Direct functionalization of C-H bonds on the chloro-benzoic acid backbone to introduce the ethynyl (B1212043) group is a highly sought-after, atom-economical approach. This would circumvent the need for pre-functionalized starting materials, such as iodo or bromo derivatives, thereby reducing steps and waste.
Sonogashira Coupling with Greener Solvents: The Sonogashira cross-coupling reaction is a conventional method for forming carbon-carbon bonds between sp and sp2 hybridized carbons. Future research aims to adapt this reaction using sustainable solvents (e.g., water, ionic liquids, or bio-derived solvents) and more efficient, recyclable palladium and copper catalysts.
Decarboxylative Coupling: An alternative strategy involves the coupling of a chlorobenzoic acid derivative with an ethynyl-containing compound that undergoes decarboxylation. This approach can offer novel synthetic pathways with different substrate scopes and selectivities.
Table 1: Comparison of Synthetic Principles
| Methodology | Traditional Approach | Sustainable/Atom-Economical Approach |
| Starting Materials | Often require pre-functionalization (e.g., iodination) | Utilization of simpler, more abundant precursors |
| Reagents | Stoichiometric amounts of bases and coupling partners | Catalytic systems, potentially with reagent regeneration |
| Solvents | Often volatile organic compounds (VOCs) | Water, supercritical fluids, or biodegradable solvents |
| Waste Generation | High E-factor (Environmental Factor) | Lower E-factor, minimizing by-product formation |
Exploration of Bio-Orthogonal and Chemo-Selective Reactions
The terminal alkyne (ethynyl) group in this compound makes it a prime candidate for bio-orthogonal chemistry. These are reactions that can occur in complex biological systems without interfering with native biochemical processes wikipedia.org.
The primary bio-orthogonal reaction involving terminal alkynes is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . In this reaction, the alkyne moiety of this compound could react with an azide-modified biomolecule within a living cell wikipedia.orgnih.gov. This enables the specific labeling and tracking of proteins, glycans, or other cellular components.
Challenges and Research Directions:
Reaction Kinetics: While effective, the kinetics of some bio-orthogonal reactions can be slow. Research is ongoing to design more reactive, yet still stable, coupling partners for the ethynyl group.
Chemo-Selectivity: The presence of the carboxylic acid and the chloro group requires that the bio-orthogonal reaction be highly selective for the alkyne. The conditions must be mild enough to not interfere with these other functional groups.
Cellular Permeability: For in-vivo applications, derivatives of this compound must be able to cross cell membranes to reach their intended targets.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for the synthesis of this compound and its derivatives.
Key Advantages of Flow Chemistry:
Enhanced Safety: Many reactions, such as those involving reactive intermediates or exothermic processes, can be performed more safely on a small scale within a flow reactor.
Improved Reaction Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and purities.
Scalability: Scaling up a reaction in a flow system is often simpler and more predictable than in batch production.
Automation: Flow reactors can be integrated into automated synthesis platforms, allowing for high-throughput screening of reaction conditions and the rapid production of a library of derivatives.
Table 2: Flow Chemistry Parameters for Potential Synthesis
| Parameter | Control in Flow System | Benefit for Synthesis |
| Temperature | Precise and rapid heating/cooling | Minimization of side reactions, improved selectivity |
| Mixing | Efficient and reproducible | Increased reaction rates and yields |
| Residence Time | Exact control over reaction duration | Optimization of conversion and prevention of degradation |
| Pressure | Ability to operate at elevated pressures | Can increase reaction rates and allow for superheated solvents |
Advanced In-Situ Spectroscopic Characterization during Reaction Progress
To optimize the synthesis of this compound, particularly in flow systems, real-time monitoring of the reaction is crucial. Advanced in-situ spectroscopic techniques allow for the tracking of reactant consumption, intermediate formation, and product generation without the need to take and prepare samples.
Applicable In-Situ Techniques:
FTIR (Fourier-Transform Infrared) Spectroscopy: Can monitor the disappearance of the starting materials and the appearance of the characteristic alkyne and carboxylic acid vibrational bands of the product.
Raman Spectroscopy: Complementary to FTIR, Raman is particularly sensitive to the C≡C triple bond of the ethynyl group and can be used in aqueous media.
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of intermediates and by-products in real-time.
These techniques provide a wealth of data that can be used to rapidly optimize reaction conditions and build accurate kinetic models.
Synergistic Application of Machine Learning and Artificial Intelligence in Molecular Design and Materials Prediction
Potential Applications:
Predictive Synthesis: AI models can be trained on vast reaction databases to predict the optimal synthetic route and reaction conditions for this compound, potentially suggesting novel, more efficient pathways.
De Novo Molecular Design: Generative AI models can design new derivatives of this compound with desired properties (e.g., enhanced biological activity, specific electronic properties for materials science applications) ethz.chgithub.com.
Property Prediction: ML algorithms can predict the physicochemical and biological properties of new derivatives without the need for their synthesis and testing, accelerating the discovery process. For instance, models could predict the binding affinity of a series of this compound amides to a specific protein target.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-3-ethynylbenzoic acid, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Start with a benzoic acid derivative (e.g., 4-hydroxybenzoic acid) and introduce chlorine via electrophilic substitution using Cl₂ gas with FeCl₃ as a catalyst .
-
Step 2 : Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst and trimethylsilylacetylene (TMSA) for protection, followed by deprotection .
-
Key Variables : Temperature (60–80°C for chlorination), solvent polarity (e.g., DMF for coupling), and catalyst loading (5–10 mol% Pd).
-
Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 45–70%, depending on purification methods (e.g., recrystallization vs. column chromatography) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 70°C | 65 | ≥95% |
| Ethynylation | Pd(PPh₃)₄, TMSA, DMF | 50 | 90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm the ethynyl group (C≡C stretch ~2100 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
- NMR : Use -NMR to identify aromatic protons (δ 7.2–8.0 ppm) and -NMR for the ethynyl carbon (δ 70–90 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern for chlorine .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
-
Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data .
-
Basis Sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency calculations .
-
Output Analysis : Calculate HOMO-LUMO gaps to assess reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Data Table :
| Property | B3LYP/6-311++G(d,p) | Experimental Value |
|---|---|---|
| HOMO (eV) | -6.2 | -6.0 (Cyclic Voltammetry) |
| LUMO (eV) | -1.8 | -1.9 |
Q. How should researchers address contradictions in crystallographic data for this compound derivatives?
- Methodology :
- Software Tools : Refine structures using SHELXL for small-molecule crystallography, ensuring R-factor convergence (< 5%) .
- Validation : Cross-check with WinGX for symmetry operations and hydrogen bonding networks .
- Case Study : If bond lengths deviate >0.02 Å from DFT predictions, re-examine disorder modeling or thermal parameters .
Q. What strategies optimize the design of this compound derivatives for biological activity studies?
- Methodology :
- Retrosynthetic Analysis : Use AI-driven tools (e.g., Reaxys) to prioritize substituents that enhance solubility (e.g., -SO₂CH₃) or binding affinity .
- Structure-Activity Relationship (SAR) : Test derivatives with varying substituents at the 3-position (e.g., ethynyl vs. methylsulfanyl) .
- In Silico Screening : Dock derivatives into target proteins (e.g., COX-2) using AutoDock Vina, scoring binding energies (< -7 kcal/mol for hits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
